N-Biotinyl Glycine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Biotinyl Glycine or similar compounds often involves chemical or chemo-enzymatic methods . For instance, N-aryl glycine-based initiators, which are similar to N-Biotinyl Glycine, can be synthesized and used to trigger thermal- or light-induced polymerizations . Another approach involves the use of biotin-labeled peptides for affinity purification and other applications .Molecular Structure Analysis

The molecular structure of N-Biotinyl Glycine is likely to be influenced by the properties of both biotin and glycine. The analysis of such structures often involves high-performance liquid chromatography (HPLC) and exoglycosidase enzyme array digestions . These techniques can provide quantitative glycan analysis of sugars released from glycoproteins .Chemical Reactions Analysis

The chemical reactions involving N-Biotinyl Glycine or similar compounds can be quite complex. For instance, N-aryl glycines can act as versatile initiators for various types of polymerization reactions . Additionally, biotin-labeled peptides can be used in various applications that exploit the high affinity of streptavidin and avidin for biotin .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Biotinyl Glycine would likely be influenced by the properties of both biotin and glycine. Techniques such as high-throughput material research can be used to analyze these properties .Wissenschaftliche Forschungsanwendungen

Microbial Nitrogen Mineralization

N-Biotinyl Glycine, in the form of glycine, can be utilized by microorganisms for nitrogen mineralization . The addition of glycine promotes gross nitrogen mineralization and microbial nitrogen immobilization significantly . This process is important in soil ecology, as it contributes to the transformation and availability of nitrogen in forest soils .

Protein Detection and Purification

The biotin-avidin interaction, which involves N-Biotinyl Glycine, is commonly exploited to detect and/or purify proteins . This is due to the high specificity that these two molecules have for each other .

Biotinylation

Biotinylation is the process of attaching biotin to proteins and other macromolecules . N-Biotinyl Glycine can be used in this process, which has a wide range of applications in biological research and medicine .

Affinity Purification

Biotin-labeled peptides, which can be created using N-Biotinyl Glycine, have many important applications in immunology and histochemistry . One such application is affinity purification, a method of separating biochemical mixtures based on a highly specific interaction such as that between biotin and avidin .

Flow Cytometry

N-Biotinyl Glycine can also be used in FRET-based flow cytometry . This technique is used to measure physical and chemical characteristics of a population of cells or particles .

Solid-Phase Immunoassays

Another application of N-Biotinyl Glycine is in solid-phase immunoassays . These are tests performed to detect the presence of antibodies or antigens in a sample .

Receptor Localization

N-Biotinyl Glycine can be used for receptor localization . This involves determining the distribution of receptors in a tissue or cell .

Drug Targeting Systems

The interaction between biotin (N-Biotinyl Glycine) and avidin is a useful tool in drug targeting systems . The extraordinary affinity of avidin for biotin allows biotin-containing molecules in a complex mixture to be discretely bound with avidin conjugates .

Zukünftige Richtungen

The future directions for research on N-Biotinyl Glycine and similar compounds could involve optimizing inefficiencies in their synthesis and broadening the horizon of potential applications . For instance, the reductive glycine pathway, which involves the production of glycine, presents promising future directions for research .

Wirkmechanismus

Target of Action

N-Biotinyl Glycine is a compound that primarily targets acetyl-CoA carboxylase (ACC) . ACC is an enzyme that catalyzes the first committed step in fatty acid biosynthesis, a metabolic pathway required for several important biological processes including the synthesis and maintenance of cellular membranes .

Mode of Action

The mode of action of N-Biotinyl Glycine involves two distinct enzymatic activities. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor . The biotin is covalently linked through an amide bond to a lysine side chain in the biotin carboxyl carrier protein (BCCP) component . This process typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins .

Biochemical Pathways

The biochemical pathways affected by N-Biotinyl Glycine are primarily related to fatty acid metabolism. The products produced from this pathway are required in numerous biological processes such as bacterial quorum sensing and protein modification . Additionally, N-Biotinyl Glycine is involved in the N-degron pathway, which targets proteins for degradation through N-terminal degron motifs .

Pharmacokinetics

It is known that n-glycans play a significant role in the pharmacodynamics and pharmacokinetics of recombinant therapeutic proteins and antibodies . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins .

Result of Action

The result of the action of N-Biotinyl Glycine is the modulation of fatty acid biosynthesis. By targeting ACC, N-Biotinyl Glycine can influence the synthesis and maintenance of cellular membranes . Additionally, the compound’s involvement in the N-degron pathway suggests a role in protein degradation .

Action Environment

The action environment of N-Biotinyl Glycine is largely dependent on the physiological conditions and biological systems in which it operates. As a water-soluble compound, N-Biotinyl Glycine is compatible with physiological conditions and biological systems . .

Eigenschaften

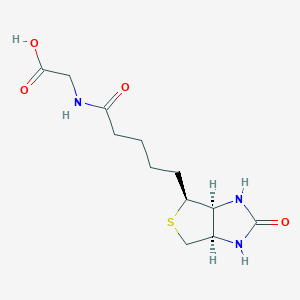

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCEKNYUXATHY-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609918 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl Glycine | |

CAS RN |

160390-90-9 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

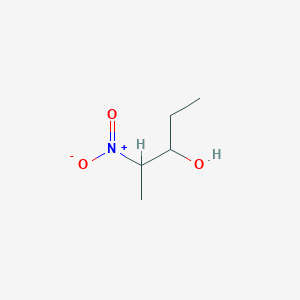

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

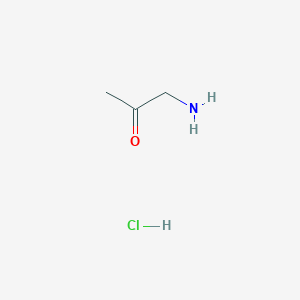

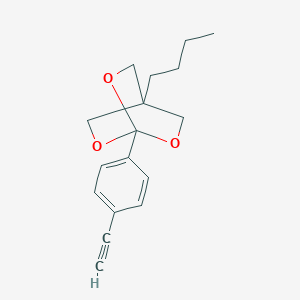

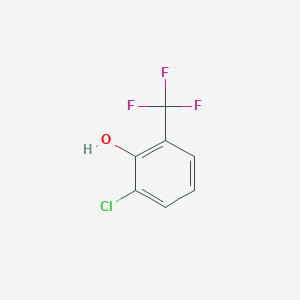

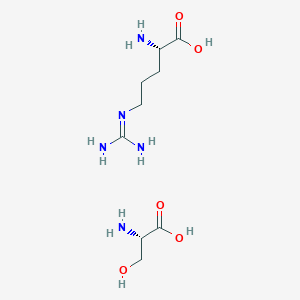

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)